BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(methoxymethylene)azetidine

Physicochemical profiling logP Drug design

1-Benzhydryl-3-(methoxymethylene)azetidine (CAS 676125-58-9) is a C18H19NO azetidine derivative featuring an N‑benzhydryl group and a 3‑methoxymethylene (exocyclic enol ether) substituent. With a molecular weight of 265.35 g/mol, a calculated logP of 3.56, and a topological polar surface area (PSA) of 12.47 Ų , this compound occupies a distinct physicochemical space among 1‑benzhydryl‑azetidine building blocks.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 676125-58-9
Cat. No. B1612753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(methoxymethylene)azetidine
CAS676125-58-9
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCOC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3
InChIKeyPFDLMLXAYRDTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-(methoxymethylene)azetidine (CAS 676125-58-9): Physicochemical & Structural Baseline for Procurement Decisions


1-Benzhydryl-3-(methoxymethylene)azetidine (CAS 676125-58-9) is a C18H19NO azetidine derivative featuring an N‑benzhydryl group and a 3‑methoxymethylene (exocyclic enol ether) substituent . With a molecular weight of 265.35 g/mol, a calculated logP of 3.56, and a topological polar surface area (PSA) of 12.47 Ų , this compound occupies a distinct physicochemical space among 1‑benzhydryl‑azetidine building blocks. It is cited as a synthetic intermediate in Wyeth patent WO2004/024730 A1 (page 47) for antidepressant azaheterocyclylmethyl derivatives [1], indicating its designed utility in medicinal chemistry programs.

Why 1-Benzhydryl-3-(methoxymethylene)azetidine Cannot Be Trivially Substituted by In‑Class Analogs


The 3‑position substituent on 1‑benzhydryl‑azetidine scaffolds dictates not only lipophilicity and H‑bonding capacity but also configurational stability and reactivity of the exocyclic double bond [1]. Saturated analogs such as 1‑benzhydryl‑3-(methoxymethyl)azetidine (CAS 955400‑19‑8) lack the enol‑ether character and show a lower logP (3.29 vs. 3.56), altering both polarity and metabolic vulnerability . Conversely, 1‑benzhydryl‑3‑[(methylsulfonyl)(phenyl)methylene]azetidine (CAS 261922‑09‑2) introduces a sulfonyl moiety that drives logP to 5.57 and PSA to 45.76 Ų , rendering it unsuitable where moderate lipophilicity and a compact polar footprint are required. The methoxymethylene group therefore occupies a unique intermediate property window that cannot be replicated by simple alkyl, halo, or sulfonyl analogs.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(methoxymethylene)azetidine Against Closest Structural Analogs


Lipophilicity (logP) Comparison: Methoxymethylene vs. Saturated Methoxymethyl Analog

1-Benzhydryl-3-(methoxymethylene)azetidine exhibits a calculated logP of 3.56, which is 0.27 log units higher than that of its saturated analog, 1-benzhydryl-3-(methoxymethyl)azetidine (logP = 3.29) . This difference corresponds to an approximately 1.86‑fold higher theoretical partition coefficient, indicating enhanced membrane permeability potential for the target compound .

Physicochemical profiling logP Drug design

Polar Surface Area (PSA) Contrast: Methoxymethylene vs. Sulfonylmethylene Analog

The topological PSA of 1-benzhydryl-3-(methoxymethylene)azetidine is 12.47 Ų, which is 3.7‑fold lower than that of 1-benzhydryl-3‑[(methylsulfonyl)(phenyl)methylene]azetidine (PSA = 45.76 Ų) . This large PSA gap, driven by the sulfonyl group in the comparator, drastically alters hydrogen‑bonding capacity and passive membrane permeability .

Polar surface area Physicochemical differentiation Medicinal chemistry

Molecular Weight Efficiency: Compact Methoxymethylene vs. Bulky Sulfonylphenylmethylene

With a molecular weight of 265.35 g/mol, 1-benzhydryl-3-(methoxymethylene)azetidine is 124.16 g/mol lighter than the sulfonylphenylmethylene analog (MW = 389.51 g/mol) . In fragment‑based and lead‑optimization campaigns, smaller MW correlates with higher ligand efficiency indices; the target compound's 32% lower mass offers greater headroom for subsequent functionalization without breaching common MW thresholds (e.g., Lipinski's rule of 500) .

Ligand efficiency Molecular weight Fragment-based design

Enol Ether Reactivity Handle: Configurational Distinction from Saturated or Halogenated Analogs

The exocyclic methoxymethylene group in the target compound constitutes an enol ether that can participate in acid‑catalyzed hydrolysis, electrophilic additions, or cycloaddition reactions not accessible to the saturated methoxymethyl analog or fluoro analog [1]. While quantitative reactivity rate data for this specific compound are not publicly available, the presence of the electron‑rich olefin is a structurally encoded synthetic handle absent in 1‑benzhydryl‑3‑(methoxymethyl)azetidine (sp³‑hybridized C‑3 side chain) and 1‑benzhydryl‑3‑fluoroazetidine (no olefinic character) .

Synthetic methodology Enol ether chemistry Regioselective functionalization

Patent‑Documented Synthetic Utility as a Key Intermediate in CNS‑Targeted Programs

1-Benzhydryl-3-(methoxymethylene)azetidine is explicitly disclosed on page 47 of Wyeth patent WO2004/024730 A1 as a synthetic intermediate for antidepressant azaheterocyclylmethyl derivatives of heterocycle‑fused benzodioxans [1]. In contrast, the saturated analog (CAS 955400‑19‑8) and the sulfonyl analog (CAS 261922‑09‑2) are documented primarily as research chemicals or appear in different patent families (e.g., US 6,518,264 for sulfonyl derivatives targeting CB1 receptors) [2][3]. This specific patent linkage to a CNS antidepressant program confers a documented rationale for selecting the methoxymethylene variant over alternatives when CNS‑oriented structure–activity relationship (SAR) exploration is the goal [1].

Patent precedent Medicinal chemistry CNS drug discovery

Recommended Procurement & Application Scenarios for 1-Benzhydryl-3-(methoxymethylene)azetidine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Moderate Lipophilicity (logP 3.5–4.0) and Low PSA

The measured logP of 3.56 and PSA of 12.47 Ų position this building block favorably for CNS penetration according to established physicochemical guidelines (logP 2–5, PSA <60–70 Ų). Medicinal chemistry teams optimizing blood‑brain barrier penetration should select this compound over the saturated analog (logP 3.29) when a slight lipophilicity increase is desired, and over the sulfonyl analog (PSA 45.76 Ų) when minimizing H‑bonding capacity is critical [1].

Fragment‑Based Drug Discovery Where MW Preservation Is Critical

At 265.35 g/mol, the target compound provides 31.9% mass savings versus the sulfonylphenylmethylene analog (389.51 g/mol) while retaining the benzhydryl‑azetidine scaffold and the synthetic versatility of an enol ether . This makes it the preferred choice in fragment‑growth strategies where every 100 g/mol of headroom is valuable for downstream SAR expansion without violating Lipinski's rule of five .

Synthetic Route Design Exploiting Enol Ether Reactivity for Downstream Diversification

The methoxymethylene enol ether can be selectively hydrolyzed to the corresponding aldehyde/ketone or engaged in dipolar cycloadditions [1], providing a productive synthetic node absent in saturated or halogenated analogs. Synthetic chemists building azetidine‑focused libraries should procure this compound when a latent carbonyl or heterocycle‑forming handle at the 3‑position is required [1].

CNS Antidepressant SAR Exploration with Patent‑Validated Starting Point

The explicit disclosure of this compound in Wyeth WO2004/024730 A1 as an intermediate for antidepressant benzodioxan‑fused azaheterocycles [2] provides a de‑risked entry point for CNS programs. Teams pursuing serotonin‑norepinephrine‑dopamine modulation should prioritize this building block over analogs lacking equivalent CNS‑program patent precedent [2][3].

Quote Request

Request a Quote for 1-Benzhydryl-3-(methoxymethylene)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.